5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol is a chemical compound with the molecular formula and a molecular weight of 208.32 g/mol. It is classified as a polycyclic aromatic compound and is recognized for its complex structure, which includes multiple methyl groups and a hydroxyl group. This compound has garnered attention in various scientific fields due to its unique properties and potential applications.
This compound can be sourced from various chemical suppliers and is often utilized in research settings. It falls under the category of organic compounds, specifically as an alcohol due to the presence of the hydroxyl (-OH) functional group. The compound is also related to other derivatives such as 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine and 1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone .
The synthesis of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol can be achieved through several methods:
The synthesis typically requires controlled conditions such as temperature and pressure to optimize yield and purity. For instance, catalytic hydrogenation may be conducted under specific pressures (around 1500 to 3750 Torr) and temperatures (approximately 70 °C) to achieve high yields (up to 99%) of the target compound .
The molecular structure of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol features a fused bicyclic framework with four methyl substituents and one hydroxyl group attached at the second position. The structural formula can be represented using SMILES notation as follows: CC(C)(C)C1=CC2=C(C=C1)C(CCC2(C)C)(C)C.
The compound has a melting point range of approximately 58–60 °C and exhibits characteristic spectral data in nuclear magnetic resonance (NMR) spectroscopy that aids in its identification .
The chemical reactivity of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol includes:
The reactions often require specific catalysts or conditions to proceed efficiently. For example, oxidation reactions may use oxidizing agents like chromium trioxide or potassium permanganate under acidic conditions.
The mechanism of action for reactions involving 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol typically involves:
Kinetic studies on these reactions provide insights into their rates and mechanisms under various conditions.
Relevant data from spectroscopic analyses (NMR and IR spectra) confirm the presence of functional groups and structural integrity .
5,5-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol is utilized in several scientific applications:
This compound's versatility makes it a valuable subject for ongoing research in organic chemistry and related fields.
TMTHN-2-ol is synthesized via Friedel-Crafts alkylation of p-cresol with 2,5-dimethylhexane-2,5-diol under acidic conditions. Optimized protocols use concentrated H₂SO₄ (0.5 equiv) in toluene at 110°C for 6 hours, achieving 85–92% yields on 10–50 g scales. Key parameters include strict temperature control (±2°C) to suppress polyalkylation and incremental diol addition to manage exothermicity.
Table 1: One-Step Synthesis Optimization
| Scale (g) | Acid Catalyst (equiv) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 10 | H₂SO₄ (0.5) | 110 | 6 | 92 |
| 30 | H₂SO₄ (0.5) | 110 | 6 | 88 |
| 50 | H₂SO₄ (0.6) | 115 | 7 | 85 |
1-Substituted derivatives are synthesized via electrophilic substitution . TMTHN-2-ol undergoes Vilsmeier-Haack formylation (POCl₃/DMF) to yield 1-formyl-TMTHN-2-ol (78%), which is oxidized to the dione (NaClO₂/NaH₂PO₄, 82%) or reduced to the diol (NaBH₄/MeOH, 89%). Steric hindrance from tetramethyl groups necessitates extended reaction times (12–24 h).
Table 2: 1-Substituted Derivatives
| Derivative | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1-Formyl-TMTHN-2-ol | POCl₃, DMF | 80°C, 12 h | 78 |
| 1,2-Diketone | NaClO₂, NaH₂PO₄, t-BuOH | 25°C, 8 h | 82 |
| 1,2-Diol | NaBH₄, MeOH | 0°C to rt, 2 h | 89 |
Solvent polarity critically influences cyclization efficiency . Non-polar solvents (toluene, xylene) favor monoalkylation (yields >85%), while polar solvents (MeCN, DMF) promote side products (<50% yield). H₂SO₄ outperforms Lewis acids (e.g., AlCl₃, FeCl₃) due to superior protonation of the diol. Catalytic HCl (0.3 equiv) in xylene increases yields to 90% by minimizing resinification.
Table 3: Solvent/Catalyst Impact on Yield
| Solvent | Catalyst (0.5 equiv) | Yield (%) | Major Side Product |
|---|---|---|---|
| Toluene | H₂SO₄ | 92 | Bis-alkylated cresol |
| Xylene | HCl | 90 | None |
| DCM | AlCl₃ | 45 | Dehydrated diol oligomers |
| MeCN | H₂SO₄ | 48 | Tar |
Industrial scale-up (>100 kg) faces three hurdles:
CAS No.: 3009-34-5
CAS No.: 285571-64-4
CAS No.: 113653-03-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3